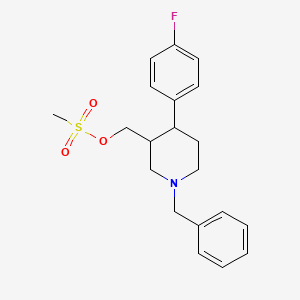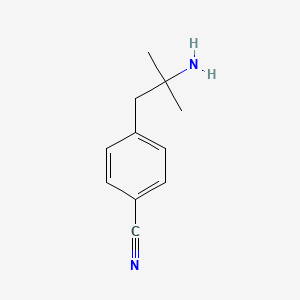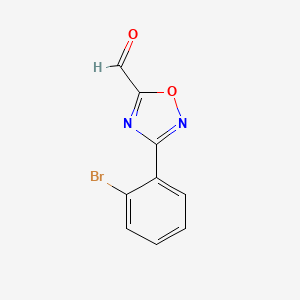
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd ist eine heterocyclische Verbindung, die sowohl Brom- als auch Oxadiazol-funktionelle Gruppen enthält
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Brombenzohydrazid mit Glyoxylsäure in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3). Die Reaktion verläuft über die Bildung eines intermediären Hydrazone, das dann zum Oxadiazolring cyclisiert.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit sicherzustellen, sowie die Implementierung von Sicherheitsmaßnahmen für den Umgang mit bromhaltigen Zwischenprodukten und Reagenzien.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile durch nucleophile aromatische Substitution ersetzt werden.
Oxidation und Reduktion: Die Aldehydgruppe kann zu einer Carbonsäure oxidiert oder zu einem Alkohol reduziert werden.
Cyclisierungsreaktionen: Der Oxadiazolring kann an weiteren Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden, um das Bromatom zu ersetzen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden, um die Aldehydgruppe in eine Carbonsäure umzuwandeln.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden, um die Aldehydgruppe zu einem Alkohol zu reduzieren.
Hauptprodukte
Substitutionsprodukte: Je nach verwendetem Nucleophil können verschiedene substituierte Oxadiazole erhalten werden.
Oxidationsprodukt: 3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbonsäure.
Reduktionsprodukt: 3-(2-Bromphenyl)-1,2,4-oxadiazol-5-methanol.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet, insbesondere für solche, die auf neurologische Erkrankungen und Krebs abzielen.
Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung von organischen Halbleitern und lichtemittierenden Dioden (LEDs).
Biologische Studien: Es dient als Sonde in biochemischen Assays, um Enzymwechselwirkungen und zelluläre Prozesse zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd hängt von seiner Anwendung ab. In der medizinischen Chemie kann es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Oxadiazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, die entscheidend für die Bindung an biologische Makromoleküle sind.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Chlorphenyl)-1,2,4-oxadiazol-5-carbaldehyd
- 3-(2-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd
- 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-carbaldehyd
Einzigartigkeit
3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkung mit anderen Molekülen deutlich beeinflussen kann. Die Größe und Elektronegativität des Bromatoms können die elektronischen Eigenschaften der Verbindung und ihre Fähigkeit beeinflussen, an verschiedenen chemischen Reaktionen teilzunehmen.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über 3-(2-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und seines Vergleichs mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H5BrN2O2 |
|---|---|
Molekulargewicht |
253.05 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-5H |
InChI-Schlüssel |
OODBCYUUELJBEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



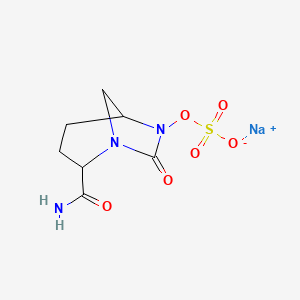
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
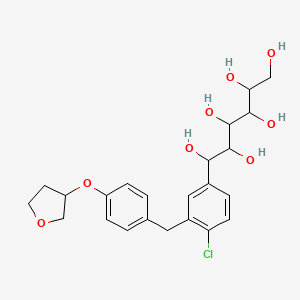


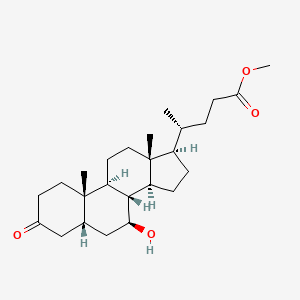
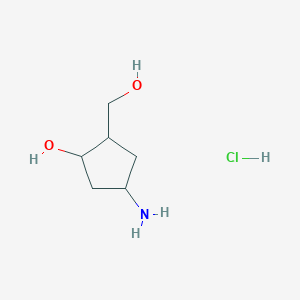
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
